(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
The compound (2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog characterized by:
- Core structure: A purine base (6-amino-8-azidopurin-9-yl) linked to a modified ribose sugar (oxolane-3,4-diol) with hydroxymethyl substitution at the 5' position.
- Stereochemical specificity: The (2S,3S,4R,5S) configuration distinguishes it from natural nucleosides like adenosine, which typically adopt (2R,3R,4S,5R) stereochemistry .
- Applications: Likely explored as a biochemical probe or therapeutic candidate due to the azide’s utility in bioconjugation and its structural similarity to adenosine-based inhibitors .
Properties
Molecular Formula |
C10H12N8O4 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m0/s1 |
InChI Key |
KYJLJOJCMUFWDY-GIMIYPNGSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route:
Starting Material: Commercially available adenosine or protected adenosine derivatives (2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol) serve as the substrate.
Protection of Hydroxyl Groups: The ribose hydroxyl groups (3',4',5') are often protected using silyl or acyl protecting groups to prevent side reactions during azidation.
Selective Azidation at C8 of Purine:
- The 8-position of the purine ring is activated, commonly via halogenation (e.g., 8-bromo- or 8-chloroadenosine intermediates).
- Nucleophilic substitution with sodium azide (NaN3) or trimethylsilyl azide (TMS-N3) introduces the azido group at C8.
- Reaction conditions are optimized to minimize decomposition and side products.
Deprotection: Removal of protecting groups under mild conditions to yield the free nucleoside with the azido substituent intact.
Purification: Chromatographic techniques such as preparative HPLC are used to isolate the pure compound.
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Adenosine, TBDMS-Cl, imidazole, DMF | Protection of 2',3',5'-hydroxyl groups as TBDMS ethers |
| 2 | N-Bromosuccinimide (NBS), aqueous acetonitrile | Bromination at the 8-position to form 8-bromoadenosine derivative |
| 3 | Sodium azide (NaN3), DMF, 50-70°C | Nucleophilic substitution of bromide by azide to form 8-azidoadenosine |
| 4 | Tetrabutylammonium fluoride (TBAF), THF | Deprotection of TBDMS groups to yield target compound |
| 5 | Preparative HPLC | Purification of final product |
Note: The exact protecting groups and conditions may vary depending on the synthetic protocol.
Alternative Methods
Direct Azidation: Some protocols explore direct azidation of adenosine using azide sources under oxidative conditions, but these are less common due to poor selectivity and yield.
Solid-Phase Synthesis: For incorporation into oligonucleotides, solid-phase synthesis with azido-modified nucleoside phosphoramidites is used, but this is beyond the scope of free nucleoside preparation.
Research Findings and Data
Yields and Purity
- Typical overall yields for the multi-step synthesis range from 40% to 60%, depending on the efficiency of azidation and protection/deprotection steps.
- Purity of the final compound is generally >95% as confirmed by HPLC and NMR spectroscopy.
Characterization Data
| Parameter | Data |
|---|---|
| [^1H NMR (D2O)](pplx://action/followup) | Signals consistent with ribose protons and purine aromatic protons; characteristic azido substitution shifts |
| [^13C NMR](pplx://action/followup) | Signals corresponding to ribose carbons and purine carbons with azido substitution |
| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z ~296 [M+H]+ confirming azido substitution |
| IR Spectroscopy | Strong azide stretch absorption near 2100 cm^-1 |
Stability Considerations
- The azido group is stable under neutral to mildly basic conditions but sensitive to strong acids and reducing agents.
- Storage under inert atmosphere and low temperature is recommended to preserve compound integrity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Halogenation + Azidation | Adenosine or derivatives | NBS, NaN3 | High regioselectivity, well-established | Multi-step, requires protection |
| Direct Azidation | Adenosine | Azide source + oxidant | Fewer steps | Low selectivity, side reactions |
| Solid-Phase Synthesis | Azido-nucleoside phosphoramidite | Standard oligo synthesis reagents | Direct incorporation into oligos | Not for free nucleoside preparation |
Chemical Reactions Analysis
Types of Reactions: 8-Azidoadenosine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazole derivatives.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Cyclooctynes: These reagents are used in strain-promoted azide-alkyne cycloaddition reactions.
Major Products:
Triazole Derivatives: These are the primary products formed from azide-alkyne cycloaddition reactions.
Scientific Research Applications
8-Azidoadenosine has a wide range of applications in scientific research:
Biochemistry: It is used in photoaffinity labeling to study protein-nucleic acid interactions.
Cell Biology: The compound is employed in click chemistry for labeling and tracking nucleic acids within cells.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 8-Azidoadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group allows for specific interactions with target molecules, enabling the study of molecular pathways and protein functions . The compound can also form covalent bonds with proteins upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to adenosine derivatives with modifications in the purine base, sugar moiety, or substituents. Key analogues include:
*Estimated based on similar structures.
Key Comparisons
Azide Position and Reactivity: The 8-azido group in the target compound contrasts with the 2-azido analogue (), which may exhibit distinct photolability or click chemistry efficiency.
Stereochemical Impact: The (2S,3S,4R,5S) configuration deviates from natural adenosine’s (2R,3R,4S,5R) arrangement, likely altering binding to enzymes like PRMT5 or kinases .
Biological Activity :
- TOP4 () demonstrates strong PRMT5 inhibition (docking score: −8.8 kcal/mol), while the target compound’s azide may enable covalent inhibition strategies.
- BP 1329 () lacks the azide but serves as a precursor for antiviral or anticancer nucleosides, highlighting the azide’s role in functional diversification.
Safety and Toxicity: The target compound’s azide group may confer higher reactivity and toxicity compared to non-azidated analogues. For example, adenosine derivatives like BP 1329 show low acute toxicity (Category 4, H302), whereas azide-containing compounds may require stricter handling .
Methoxy or methyl substitutions (e.g., ) enhance lipophilicity (XlogP: ~1.5 vs. −1.3 for adenosine), improving bioavailability .
Biological Activity
The compound (2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a modified nucleoside that combines unique structural features, including an azido group and a hydroxymethyl group, which may confer distinctive biological activities. This article delves into the biological activity of this compound, supported by various research findings and data tables.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 308.25 g/mol
- IUPAC Name : this compound
The compound features a purine base linked to an oxolane sugar moiety, which is essential for its biological interactions. The azido group (–N₃) and hydroxymethyl group (–CH₂OH) enhance its reactivity and potential biological roles.
The biological activity of this compound can be attributed to its ability to participate in enzymatic reactions typical of nucleosides. These include:
- Phosphorylation : The addition of phosphate groups, which is crucial for nucleotide metabolism.
- Glycosylation : The process of attaching sugars to other molecules, affecting their function and signaling pathways.
Predicted Activities
Computational models assessing structure-activity relationships suggest that this compound may exhibit:
- Antiviral properties
- Anticancer potential
- Modulation of nucleic acid metabolism
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique aspects of This compound :
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Amino Purine | Contains amino group | Antiviral | Lacks azido group |
| 2-Deoxyadenosine | Similar sugar backbone | Antiviral | No azido group |
| 8-Azidoadenosine | Contains azido group | Anticancer | Lacks hydroxymethyl |
| 5-Hydroxymethyluridine | Hydroxymethyl group present | Antiviral | Different base structure |
The combination of both hydroxymethyl and azido functionalities in this compound potentially enhances its reactivity and biological interactions compared to similar compounds.
Recent Studies
- Antiviral Activity : Research has demonstrated that compounds with azido modifications exhibit significant antiviral properties by interfering with viral replication mechanisms.
- Anticancer Potential : A study indicated that modified purines can induce apoptosis in cancer cells through signaling pathways affected by nucleoside analogs.
- Enzymatic Interactions : Investigations into the enzymatic behavior of this compound have shown it can act as a substrate for kinases involved in nucleotide synthesis.
Computational Predictions
Recent studies utilizing computer-aided drug design tools have predicted a broad spectrum of biological activities for compounds similar to This compound , suggesting significant therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing this compound?
Methodological Answer: The synthesis of purine-based nucleoside analogs typically involves nucleophilic substitution or coupling reactions. For example:
- Mitsunobu reaction or glycosylation with azide-functionalized purine derivatives under anhydrous conditions (e.g., DMF, 60°C) .
- Purification : Use silica gel column chromatography (e.g., CHCl₃:MeOH 9:1) to isolate intermediates, followed by recrystallization for final purity .
- Yield Optimization : Adjust stoichiometry of azide precursors and protect hydroxyl groups to prevent side reactions .
Q. Table 1: Synthesis Parameters from Literature
| Step | Conditions | Yield | Characterization | Reference |
|---|---|---|---|---|
| Azide introduction | NaN₃, DMF, 60°C, 12h | 86% | ¹H NMR, HRMS | |
| Purification | Silica gel (CHCl₃:MeOH) | 89–91% | HPLC (>98% purity) | |
| Deprotection | TFA/H₂O, rt, 2h | 95% | FT-IR, LC-MS |
Q. What safety protocols are critical during handling?
Methodological Answer:
- Hazard Mitigation : Classified as acute toxicity (Oral, Category 4; H302) and skin irritant (H315). Use fume hoods, nitrile gloves, and safety goggles .
- Spill Management : Avoid dust generation; neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent azide degradation .
Q. How are structural and purity benchmarks validated?
Methodological Answer:
Q. What functional groups dictate reactivity or stability?
Methodological Answer:
Advanced Research Questions
Q. How to resolve discrepancies in NMR data for stereoisomers?
Methodological Answer:
- Contradiction Analysis : Compare coupling constants (e.g., J₃',4' = 5–6 Hz for cis-diol vs. J = 2–3 Hz for trans) .
- NOESY : Identify spatial proximity between H2' of oxolane and H8 of purine to confirm β-D configuration .
- Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction .
Q. How does computational modeling predict target engagement?
Methodological Answer:
Q. Table 2: Docking Scores for Analogous Compounds
| Compound | Target Receptor | Autodock Score | Reference |
|---|---|---|---|
| 2-Chloroadenosine | A₁R | -9.3 kcal/mol | |
| 8-Azidoadenosine | A₂AR | -8.5 kcal/mol |
Q. What metabolic pathways involve this compound?
Methodological Answer:
Q. How to address low yields in scale-up synthesis?
Methodological Answer:
Q. Why does the azide group exhibit instability under specific conditions?
Methodological Answer:
Q. How to design analogs for improved receptor selectivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
